molecular formula C29H24BrN3O4 B2756276 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 380556-57-0

4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

カタログ番号: B2756276
CAS番号: 380556-57-0
分子量: 558.432
InChIキー: VRHNEQIYOGVEBG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a hybrid molecule featuring a 6-bromo-2-hydroxy-4-phenylquinoline core, a 5-(p-tolyl)-4,5-dihydropyrazole moiety, and a 4-oxobutanoic acid tail. The bromine substituent on the quinoline ring enhances electron-withdrawing properties, while the p-tolyl (4-methylphenyl) group on the pyrazole increases lipophilicity.

特性

IUPAC Name

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24BrN3O4/c1-17-7-9-18(10-8-17)24-16-23(32-33(24)25(34)13-14-26(35)36)28-27(19-5-3-2-4-6-19)21-15-20(30)11-12-22(21)31-29(28)37/h2-12,15,24H,13-14,16H2,1H3,(H,31,37)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHNEQIYOGVEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a quinoline core structure substituted with various functional groups, including a pyrazole moiety and a ketobutanoic acid. Its molecular formula contributes to its diverse interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Quinoline derivatives are well-documented for their anticancer properties. The presence of the quinoline structure in this compound suggests potential efficacy against various cancer cell lines. Studies have shown that quinoline-based compounds can induce apoptosis in cancer cells by targeting specific signaling pathways .
  • Antimicrobial Properties : The compound's structure could also confer antimicrobial activity. Similar compounds have demonstrated effectiveness against bacterial and fungal strains, indicating that this derivative may possess similar properties .

The mechanisms through which 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Some studies suggest that related compounds inhibit enzymes such as tyrosinase and acetylcholinesterase, which are crucial for various biological processes .
  • Targeting Cellular Pathways : The quinoline moiety may interact with cellular pathways involved in proliferation and survival, leading to enhanced apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialExhibits activity against bacterial and fungal strains
Enzyme InhibitionPotential inhibition of tyrosinase and cholinesterases

Case Study: Anticancer Efficacy

A study conducted on the anticancer effects of similar quinoline derivatives showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer. The study highlighted the importance of structural modifications in enhancing potency .

Case Study: Antimicrobial Activity

In another investigation, derivatives of related compounds were tested for their antimicrobial efficacy. Results indicated strong inhibitory effects against pathogens such as Staphylococcus aureus and Candida albicans, suggesting that the compound may also exhibit similar antimicrobial properties .

科学的研究の応用

NMDA Receptor Antagonism

One of the notable applications of this compound is its potential as an NMDA receptor antagonist . Similar compounds have shown selective inhibition of NMDA receptors containing GluN2C and GluN2D subunits, which could be beneficial in treating neurodegenerative diseases such as Parkinson's disease and schizophrenia. The noncompetitive and voltage-independent inhibition suggests a unique binding mechanism that warrants further investigation.

Antioxidant Properties

The compound exhibits significant antioxidant activity , which can mitigate oxidative stress in biological systems. Studies using the DPPH radical scavenging method revealed varying degrees of antioxidant activity based on structural modifications, indicating a structure–activity relationship that could be exploited for therapeutic purposes.

Anticancer Potential

Research has highlighted the anticancer potential of this compound through cytotoxicity assays against various cancer cell lines. For instance, derivatives with similar structures demonstrated IC50 values ranging from 58.85 to 210.3 µg/mL against cervical cancer cell lines (HeLa cells) in vitro, suggesting promising avenues for development as anticancer agents.

Study on NMDA Receptor Selectivity

A recent study characterized a series of quinoline derivatives as NMDA receptor antagonists, demonstrating that modifications in the pyrazole ring significantly affect receptor selectivity and potency. This research indicates that further structural optimization could enhance therapeutic efficacy against neurodegenerative disorders.

Anticancer Screening

A comprehensive evaluation of quinoline-based compounds revealed significant anticancer activity across various cell lines. Specific substitutions on the quinoline ring led to improved cytotoxic profiles against breast and lung cancer cells, reinforcing the potential of this compound in cancer therapeutics.

Synthesis Pathway

The synthesis of 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions, including cyclization and functional group modifications. This complexity allows for the introduction of various substituents that can significantly affect the biological properties of the final product.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline and Pyrazole Rings

The target compound differs from analogs primarily in its substituents. Key comparisons include:

Compound ID Quinoline Substituents Pyrazole Substituents Molecular Formula Molecular Weight (g/mol) Purity/Yield
Target Compound 6-Bromo, 2-hydroxy, 4-phenyl 5-(p-tolyl) C₂₉H₂₃BrN₃O₄* ~565.4 N/A
Compound 12 6-Chloro, 2-oxo, 4-phenyl 5-(3-fluorophenyl) C₂₈H₂₁ClFN₃O₄ 542.9 >95% purity
Compound 22 4-(4-Bromophenyl), 2-oxo 5-(4-chlorophenyl) C₂₈H₂₁BrClN₃O₃ 586.8 >94% purity
Compound 64 2-Oxo, 4-phenyl 5-(4-bromophenyl) C₂₈H₂₃BrN₂O₄ 549.4 91% yield
Compound 16 N/A (Pyrazole only) 5-(4-bromophenyl), 3-(p-tolyl) C₂₀H₁₉BrN₂O₃ 415.3 Predicted pKa 4.84

*Estimated based on structural analogs.

  • Electron-Withdrawing Groups : The 6-bromo substituent in the target compound may enhance binding affinity compared to 6-chloro analogs (e.g., Compound 12) due to increased electronegativity .
  • Lipophilicity : The p-tolyl group in the target compound improves membrane permeability relative to fluorophenyl (Compound 12) or chlorophenyl (Compound 22) derivatives .
  • Hydrogen Bonding: The 2-hydroxy group on the quinoline (target compound) vs. 2-oxo (Compounds 12, 22) may alter solubility and interaction with polar residues in biological targets .

Pharmacological Implications

While direct activity data for the target compound is unavailable, structurally related compounds exhibit bioactivity:

  • Enzyme Inhibition: The 4-oxobutanoic acid tail may mimic endogenous substrates (e.g., succinate dehydrogenase inhibitors), a feature leveraged in Compound 25 () for amide-based drug design .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。